molecular formula C24H29N3O5S B12484549 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone

Cat. No.: B12484549
M. Wt: 471.6 g/mol
InChI Key: DDQXWYHEXATBQD-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a benzodioxole group, a piperazine ring, and a pyrrolidine sulfonyl group, makes it an interesting subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene, followed by extraction and crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. For example, it acts as a dopamine agonist by binding to dopamine receptors, leading to increased dopamine signaling. It also displays α2-adrenergic antagonist properties, which can affect various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C24H29N3O5S/c1-18-4-6-20(15-23(18)33(29,30)27-8-2-3-9-27)24(28)26-12-10-25(11-13-26)16-19-5-7-21-22(14-19)32-17-31-21/h4-7,14-15H,2-3,8-13,16-17H2,1H3

InChI Key

DDQXWYHEXATBQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)N5CCCC5

Origin of Product

United States

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